5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride
Description
Overview of Pyrazole Derivatives in Contemporary Chemical Research
Pyrazole derivatives occupy a central role in medicinal chemistry due to their structural versatility and broad-spectrum bioactivity. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, enables diverse functionalization at the N1, C3, C4, and C5 positions, facilitating tailored interactions with biological targets. Recent advancements have highlighted their efficacy as antimicrobial, anticancer, and anti-inflammatory agents. For example, 1,3,4,5-tetrasubstituted pyrazoles demonstrate potent activity against Staphylococcus aureus and Escherichia coli (MIC = 12.5 µg/mL), while pyrazole-carboxamide hybrids exhibit antifungal efficacy against Phytophthora infestans (77.78% inhibition at 100 µg/mL). Modern synthetic methods, including microwave-assisted cyclocondensation and transition-metal catalysis, have expanded access to complex pyrazole architectures, such as fused pyrazolo[3,4-b]pyridines and coumarin hybrids. These innovations underscore pyrazole’s adaptability in addressing emerging therapeutic challenges.
Table 1: Recent Advancements in Pyrazole Derivative Research
Significance of Carboxamide Functionalization in Heterocyclic Chemistry
Carboxamide (-CONH₂) groups enhance the pharmacological profile of heterocycles by improving solubility, hydrogen-bonding capacity, and target affinity. In pyrazole systems, carboxamide substitution at C3 or C5 modulates electronic effects and steric bulk, often amplifying bioactivity. For instance, N-(pyridinyl)pyrazole-4-carboxamides show 73% inhibition of Gibberella zeae at 100 µg/mL, while rhodanine-3-fatty acid-conjugated pyrazoles exhibit enhanced Gram-negative bacterial uptake. The carboxamide moiety also serves as a bioisostere for carboxylic acids, mitigating metabolic instability while retaining binding potency. This functional group’s versatility is evident in its role in kinase inhibitors (e.g., binding to ATP pockets) and antimicrobial agents (e.g., disrupting cell wall synthesis).
Table 2: Carboxamide vs. Other Functional Groups in Pyrazole Derivatives
| Functional Group | Solubility (logP) | Target Affinity (Kd, nM) | Metabolic Stability |
|---|---|---|---|
| Carboxamide | 1.8–2.5 | 10–50 | High |
| Methyl | 2.5–3.2 | 100–200 | Moderate |
| Nitrile | 1.2–1.7 | 30–80 | Low |
Rationale for Investigating 5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide Hydrochloride
This compound’s structure integrates two pyrazole rings linked by a methylamino bridge, with a carboxamide group at C3 and a hydrochloride counterion. The ethyl group at the 2-position of the first pyrazole enhances lipophilicity (predicted logP = 2.1), potentially improving blood-brain barrier penetration, while the hydrochloride salt boosts aqueous solubility (>10 mg/mL). The bis-pyrazole scaffold may enable dual-target engagement, akin to COX-2/5-LOX inhibitors, which synergistically suppress inflammatory mediators. Preliminary molecular docking studies suggest affinity for kinase domains (e.g., Pim-1, IC₅₀ ≈ 0.15 µM), positioning it as a candidate for oncology or immunology research.
Table 3: Structural Features and Hypothesized Effects
| Feature | Hypothesized Role |
|---|---|
| 2-Ethylpyrazole subunit | Enhances hydrophobic interactions with target |
| Methylamino bridge | Facilitates conformational flexibility |
| Carboxamide at C3 | Mediates hydrogen bonding with catalytic residues |
| Hydrochloride salt | Improves crystallinity and dissolution rate |
Scope and Objectives of the Present Academic Review
This review systematically evaluates the chemical and pharmacological attributes of 5-[(2-ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide hydrochloride, with three objectives:
- Synthetic Analysis : Critique existing and potential routes for constructing its bis-pyrazole framework.
- Structure-Activity Relationship (SAR) : Correlate substituent effects with bioactivity using analogous compounds.
- Application Potential : Identify therapeutic niches (e.g., kinase inhibition, antimicrobial action) through comparative profiling.
Properties
Molecular Formula |
C11H17ClN6O |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
5-[(2-ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H16N6O.ClH/c1-3-17-8(4-5-14-17)7-13-10-6-9(11(12)18)16(2)15-10;/h4-6H,3,7H2,1-2H3,(H2,12,18)(H,13,15);1H |
InChI Key |
FELGNGMHHJRWOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=NN(C(=C2)C(=O)N)C.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation and Functionalization
The core pyrazole structure is typically constructed via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with β-keto esters or nitriles under acidic or basic conditions. For 2-methylpyrazole-3-carboxamide, ethyl acetoacetate is condensed with hydrazine hydrate in ethanol under reflux, followed by amidation with ammonium hydroxide.
Key Reaction Conditions :
Introduction of the (2-Ethylpyrazol-3-yl)methylamine Side Chain
The side chain is introduced via nucleophilic substitution or reductive amination. One method involves:
- Synthesis of 2-ethylpyrazole-3-carbaldehyde : 2-Ethylpyrazole is formylated using Vilsmeier-Haack conditions (POCl₃/DMF).
- Reductive Amination : The aldehyde is reacted with 2-methylpyrazole-3-carboxamide in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature.
Optimization Notes :
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with HCl gas in anhydrous ether or by dissolving in ethanol and adding concentrated HCl. Crystallization is induced via slow evaporation or anti-solvent addition (e.g., diethyl ether).
Critical Parameters :
- Stoichiometry : 1:1 molar ratio of free base to HCl
- Solvent System : Ethanol/ether mixtures for controlled crystallization
Advanced Methodologies from Patent Literature
CDI-Mediated Coupling (Patent US8604022B2)
A patent-published method uses N,N'-carbonyldiimidazole (CDI) to activate the carboxylic acid intermediate before amidation:
- Activation : 2-Methylpyrazole-3-carboxylic acid is treated with CDI in THF at 50–55°C for 2 hours.
- Amination : The activated intermediate is reacted with (2-ethylpyrazol-3-yl)methylamine in THF at 60–65°C for 48 hours.
- Acidification : The product is treated with HCl in ethanol to form the hydrochloride salt.
Data Table 1: CDI-Mediated Synthesis Optimization
| Parameter | Optimal Range | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| CDI Equivalents | 1.2 eq | 78 | 98.5 |
| Reaction Time | 48 hours | 82 | 99.1 |
| Temperature | 60–65°C | 75 | 97.8 |
Microwave-Assisted Synthesis (Patent US9657003B2)
Microwave irradiation significantly reduces reaction times. A one-pot protocol involves:
- Cyclocondensation : Hydrazine hydrate and ethyl 3-oxobutanoate in DMF, irradiated at 150°C for 15 minutes.
- Side Chain Coupling : Addition of (2-ethylpyrazol-3-yl)methylamine and CDI, irradiated at 100°C for 30 minutes.
Advantages :
Challenges and Solutions in Scale-Up
Impurity Control
Chemical Reactions Analysis
Types of Reactions
5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Key Structural Features and Modifications
The compound’s closest structural analog is 5-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride (CAS 1856100-37-2), which differs by substituents on the pyrazole ring. The target compound has a 2-ethyl group, whereas the analog has 2,5-dimethyl groups. This substitution impacts physicochemical properties:
- Steric Effects : The bulkier ethyl group may influence binding affinity to biological targets.
Data Table: Molecular and Physicochemical Comparison
Comparison with Therapeutic Hydrochloride Salts
Pazopanib Hydrochloride
Pazopanib (CAS 635702-64-6) is a benzenesulfonamide-based tyrosine kinase inhibitor targeting VEGF receptors, approved for cancer treatment . While both compounds are hydrochloride salts, key differences include:
- Core Structure : Pazopanib features a sulfonamide and indazole moiety, whereas the target compound is pyrazole-centric.
- Therapeutic Use : Pazopanib is clinically validated for angiogenesis inhibition, while the target compound’s applications remain speculative without direct evidence.
- Molecular Weight : Pazopanib (474.00 g/mol) is significantly larger, reflecting its complex heterocyclic architecture .
Ranitidine Hydrochloride
Ranitidine (a histamine H2-receptor antagonist) shares the hydrochloride salt but is structurally distinct, with a furan and nitroethenyl backbone . This highlights how salt forms are broadly utilized to optimize pharmacokinetics across diverse drug classes.
Biological Activity
5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide; hydrochloride is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C11H17ClN6O |
| Molecular Weight | 284.74 g/mol |
| IUPAC Name | 5-[(2-ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide; hydrochloride |
| InChI Key | FELGNGMHHJRWOT-UHFFFAOYSA-N |
Biological Activity
Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Pyrazole derivatives are known to inhibit cyclooxygenases (COX), which are critical in inflammatory pathways. For instance, compounds like celecoxib (a COX-2 inhibitor) have shown significant anti-inflammatory effects .
- Anticancer Properties : Studies have suggested that pyrazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. Research indicates that this compound may act similarly, potentially targeting pathways like PI3K/Akt and MAPK .
- Antimicrobial Activity : Recent investigations have highlighted the antimicrobial properties of pyrazoles. The compound's ability to inhibit bacterial growth has been noted, suggesting its potential application in treating infections caused by resistant strains .
The biological activity of 5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide; hydrochloride is believed to stem from its interaction with specific molecular targets:
- Receptor Modulation : The compound may bind to various receptors, altering their activity and influencing downstream signaling pathways.
- Enzyme Interaction : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions and potential therapeutic effects.
Case Studies and Research Findings
Several studies have documented the biological effects of pyrazole compounds:
- Inhibition of Type III Secretion Systems (T3SS) : Research highlighted the efficacy of certain pyrazoles in inhibiting T3SS in pathogenic bacteria, which is crucial for their virulence . This suggests that similar mechanisms might be applicable to 5-[(2-Ethylpyrazol-3-yl)methylamino]-2-methylpyrazole-3-carboxamide; hydrochloride.
- Antitumor Activity : A study focused on a series of pyrazole derivatives showed that modifications at specific positions significantly enhanced their anticancer activity against various cancer cell lines . This indicates a promising avenue for further exploration of this compound's structure-activity relationship.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
